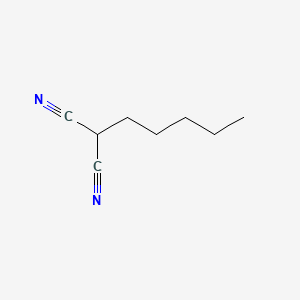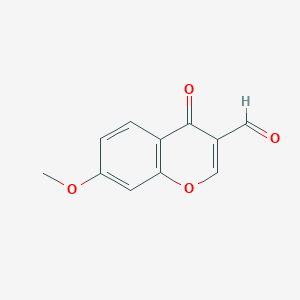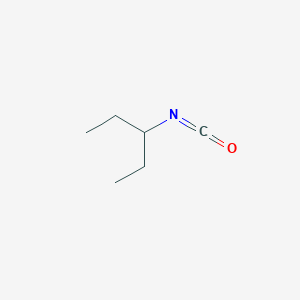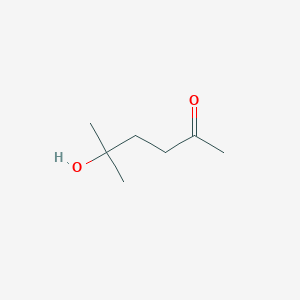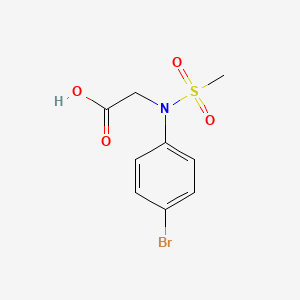
2-(4-bromo-N-methylsulfonylanilino)acetic acid
Overview
Description
“2-(4-bromo-N-methylsulfonylanilino)acetic acid” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 308.14900 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds undergo reactions such as electrophilic aromatic substitution and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It has a molecular weight of 308.14900 .Scientific Research Applications
Application in Environmental Monitoring
The use of herbicides such as 2,4-D herbicide, which shares some structural similarities with the chemical , has been widely studied for its environmental impact. These studies include an analysis of global trends and gaps in research on the toxicity of such compounds, focusing on their presence in natural environments due to agricultural and urban activities. The scientometric review by Zuanazzi et al. (2020) highlights the rapid advancement in the field and provides insights into the specific characteristics of herbicide toxicity and mutagenicity, including the use of 2,4-D. This research is significant for understanding the potential environmental implications of related compounds like 2-(4-bromo-N-methylsulfonylanilino)acetic acid (Zuanazzi, Ghisi, & Oliveira, 2020).
Application in Agricultural Productivity
Another significant area of application for related compounds is in agricultural productivity. Kumar and Singh (2010) reviewed the effects of herbicide 2,4-D, especially on wheat plants, highlighting the herbicide's importance in increasing crop productivity and grain yield. Although the primary focus was on the harmful effects of this herbicide, the underlying mechanisms and interactions with crop plants provide valuable insights for similar compounds (Kumar & Singh, 2010).
Application in Industrial Cleaning
Compounds similar to this compound have also found applications in industrial cleaning. A review by Goyal et al. (2018) discusses the use of organic inhibitors in preventing metallic dissolution in acidic media, commonly used during industrial cleaning processes. The presence of heteroatoms like N, S, and O in the molecular structure of such inhibitors, likely present in the chemical , plays a crucial role in their efficacy as corrosion inhibitors (Goyal et al., 2018).
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPVMNBRJXQJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358054 | |
| Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425423-24-1 | |
| Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


